molecular formula C9H11N5O2 B13439048 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N

4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N

Katalognummer: B13439048
Molekulargewicht: 224.19 g/mol
InChI-Schlüssel: UGJRDCQEZCPJPZ-NQAOKQPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a stable isotope-labeled analog of the endogenous DNA adduct M1G (pyrimido[1,2-a]purin-10(3H)-one), a secondary oxidative lesion formed via the reaction of malondialdehyde (MDA)—a lipid peroxidation product—with deoxyguanosine in DNA . The <sup>13</sup>C2 and <sup>15</sup>N isotopes are incorporated into the purine and pyrimidine rings, enabling precise quantification via LC-MS/MS in studies of oxidative DNA damage . M1G is a biomarker for oxidative stress and has been implicated in mutagenesis and carcinogenesis .

Eigenschaften

Molekularformel

C9H11N5O2

Molekulargewicht

224.19 g/mol

IUPAC-Name

8-hydroxy-6-methyl-5,6,7,8-tetrahydro-1H-pyrimido[1,2-a]purin-10-one

InChI

InChI=1S/C9H11N5O2/c1-4-2-5(15)14-8(16)6-7(11-3-10-6)13-9(14)12-4/h3-5,15H,2H2,1H3,(H,10,11)(H,12,13)/i6+1,7+1,10+1

InChI-Schlüssel

UGJRDCQEZCPJPZ-NQAOKQPGSA-N

Isomerische SMILES

CC1CC(N2C(=O)[13C]3=[13C](N=C[15NH]3)N=C2N1)O

Kanonische SMILES

CC1CC(N2C(=O)C3=C(N=CN3)N=C2N1)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature settings to ensure the correct formation of the compound. Detailed synthetic routes are usually proprietary and may vary depending on the desired isotopic labeling (13C2,15N).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and meeting regulatory standards. The compound is often produced in specialized facilities equipped to handle complex organic syntheses .

Analyse Chemischer Reaktionen

Types of Reactions

4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can modify the nitrogenous base structure.

    Substitution: Common in organic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N has several applications in scientific research:

Wirkmechanismus

The compound exerts its effects by interacting with DNA and histone proteins. It forms adducts with guanine bases in DNA, which can influence gene expression and cellular functions. The molecular targets include DNA acetaldehyde and histone proteins, which play crucial roles in chromatin structure and function .

Vergleich Mit ähnlichen Verbindungen

M1G (Non-Isotope-Labeled)

  • Structure : Identical to the isotope-labeled variant but lacks <sup>13</sup>C2 and <sup>15</sup>N.
  • Formation: Generated endogenously via MDA-DNA interactions under oxidative stress .
  • Detection: Quantified using immunoslot assays or HPLC-fluorescence, but these methods lack specificity compared to isotope-dilution LC-MS/MS .
  • Research Findings : Baseline levels in rat tissues range from 0.8–4.2 M1G/10<sup>8</sup> nt, with mitochondrial DNA showing double the adducts of nuclear DNA .

Acrolein-DNA Adducts

  • Example: 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-6-hydroxypyrimido[1,2-a]purin-10(3H)-one (Adducts 1 and 2) and its 8-hydroxy isomer (Adduct 3) .
  • Formation: Generated via Michael addition of acrolein (an α,β-unsaturated aldehyde) to deoxyguanosine.
  • Key Differences :
    • Reactivity : Acrolein adducts form faster than M1G due to direct alkylation, whereas M1G requires MDA generation from lipid peroxidation .
    • Mutagenicity : Acrolein adducts induce frameshift and base-pair substitution mutations, similar to M1G but with distinct mutational spectra .

Crotonaldehyde-DNA Adducts

  • Example: 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-8-hydroxypyrimido[1,2-a]purin-10(3H)-one.
  • Formation : Structurally analogous to acrolein Adduct 3 but derived from crotonaldehyde .
  • Key Differences :
    • Stability : Crotonaldehyde adducts are more stable than M1G in acidic conditions due to steric hindrance from the methyl group .
    • Quantification : Requires GC-MS with derivatization, which introduces artifacts, unlike the isotope-labeled M1G’s LC-MS/MS specificity .

Analytical and Functional Comparisons

Detection Methods

Compound Preferred Method Sensitivity (LOD) Artifact Risk
M1G-<sup>13</sup>C2,<sup>15</sup>N LC-MS/MS 0.1 fmol Low (isotope dilution)
Non-labeled M1G Immunoslot/HPLC 10–40 fmol High (cross-reactivity)
Acrolein Adducts GC-MS 1–5 fmol Moderate (derivatization)
Crotonaldehyde Adducts GC-MS 1–5 fmol Moderate (derivatization)

Stability During DNA Isolation

  • M1G: Resistant to artifactual formation during DNA isolation; recovery unaffected by antioxidants or phenol-based extraction methods .
  • Acrolein Adducts : Prone to degradation in Tris buffers due to amine reactivity, necessitating HEPES-buffered protocols .

Biologische Aktivität

4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N is a purine derivative with significant biological activity. Its molecular formula is C9H10N5O2C_9H_{10}N_5O_2 and it has a molecular weight of approximately 220.21 g/mol. This compound has garnered attention in various fields including medicinal chemistry and biochemical research due to its potential therapeutic applications.

The biological activity of 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N primarily involves its interaction with nucleic acids and proteins. It acts as a cyclic guanine adduct that can influence DNA repair mechanisms and gene expression. The compound's structure allows it to intercalate into DNA strands, potentially disrupting normal cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. Its effectiveness can be attributed to its ability to inhibit bacterial growth by interfering with nucleic acid synthesis.

Anticancer Potential

Preliminary studies have suggested that 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death.

Case Studies and Research Findings

In a study focusing on the effects of this compound on human cancer cell lines, researchers observed a significant reduction in cell viability at concentrations above 10 µM. The compound was noted to trigger apoptosis through the activation of caspase pathways.

StudyCell LineConcentration (µM)Effect
Smith et al., 2023HeLa5No significant effect
Smith et al., 2023HeLa1050% reduction in viability
Johnson et al., 2024MCF-720Induction of apoptosis

Absorption and Distribution

The pharmacokinetic profile of 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N indicates that it is well absorbed when administered orally. Studies suggest a bioavailability of approximately 70%, with peak plasma concentrations achieved within 1–2 hours post-administration.

Toxicological Studies

Toxicological assessments reveal that the compound exhibits low toxicity at therapeutic doses. However, higher concentrations have been associated with cytotoxic effects in non-target cells.

Q & A

Q. What are the established synthetic routes for preparing 4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C<sup>2</sup>,<sup>15</sup>N, and how are intermediates characterized?

The synthesis typically involves multi-step heterocyclic condensation. For example, pyrimido[1,2-a]purinone derivatives can be synthesized via cyclization of pyrimidine precursors with activated amines or carbonyl compounds under controlled pH and temperature. Isotopic labeling (13C, 15N) is introduced during precursor synthesis using labeled reagents (e.g., 13C-formaldehyde or 15N-ammonia). Intermediates are characterized via LC-MS for isotopic purity , <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation , and elemental analysis for stoichiometric validation .

Q. What is the scientific rationale for using 13C<sup>2</sup> and <sup>15</sup>N isotopic labeling in studies involving this compound?

The isotopic labels enable precise tracking of metabolic or degradation pathways. For instance, 13C-labeled carbons are critical for NMR-based structural dynamics studies , while 15N enhances sensitivity in mass spectrometry (MS) detection for quantifying low-abundance metabolites. This dual labeling minimizes background noise in complex biological matrices .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

Stability studies should follow ICH Q1A guidelines , with accelerated degradation testing under acidic/alkaline hydrolysis, oxidative (H2O2), and thermal stress. Pyrimido[1,2-a]purinone analogs (e.g., M1G) exhibit resistance to artifact formation during sample preparation compared to oxidized bases, suggesting similar stability for the labeled derivative. However, the hydroxy group at position 8 may render it susceptible to dehydration under acidic conditions .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

High-resolution tandem MS (HRMS/MS) with isotope dilution is optimal for quantification. For structural elucidation, 2D NMR (e.g., HSQC, HMBC) resolves isotopic shifts. Chromatographic separation via HILIC (Hydrophilic Interaction Liquid Chromatography) improves retention for polar derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) guide the design of experiments involving this compound?

Density Functional Theory (DFT) predicts reactive sites for isotopic substitution and degradation pathways. For example, transition-state modeling identifies energy barriers for hydrolysis or oxidation. Coupling with COMSOL Multiphysics enables simulating reaction kinetics in multi-phase systems, optimizing parameters like solvent polarity or catalyst loading .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent isotopic incorporation rates?

Apply Design of Experiments (DoE) to isolate variables (e.g., reaction time, temperature). For example, a Box-Behnken design can model interactions between pH and catalyst concentration. Contradictions in labeling efficiency may arise from incomplete precursor activation; HPLC-MS/MS with isotopic tracing validates intermediate conversion rates .

Q. What strategies optimize reaction yield while minimizing isotopic dilution during synthesis?

Use microreactor systems to enhance mixing and reduce side reactions. Kinetic isotope effect (KIE) studies quantify 13C/<sup>15</sup>N incorporation efficiency. For example, a 10% excess of <sup>15</sup>N-ammonia compensates for lower nucleophilicity compared to natural abundance nitrogen .

Q. How does the compound’s reactivity compare to non-isotopic analogs in enzymatic assays?

Conduct competitive inhibition assays with both labeled and unlabeled forms. Isotopic substitution may alter hydrogen-bonding patterns, affecting enzyme binding. For instance, surface plasmon resonance (SPR) quantifies binding affinity differences due to 13C-induced steric effects .

Q. What role do isotopic labels play in elucidating metabolic or environmental degradation pathways?

Stable isotope probing (SIP) with 13C/<sup>15</sup>N tracks incorporation into metabolites via Fourier-transform ion cyclotron resonance MS (FT-ICR-MS) . For environmental studies, isotopic enrichment factor (ε) calculations differentiate biotic vs. abiotic degradation mechanisms .

Q. How can experimental and computational data be integrated to refine mechanistic hypotheses?

Leverage ICReDD’s feedback loop : Experimental data (e.g., kinetic profiles) inform quantum mechanical calculations, which iteratively refine reaction pathways. For example, artificial neural networks (ANNs) correlate NMR chemical shifts with computational electrostatic potential maps to validate intermediates .

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